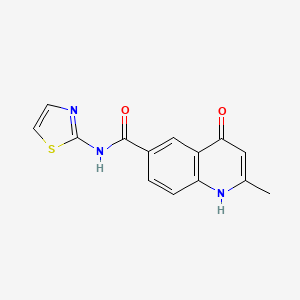

4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide

Description

4-Hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxy group at position 4, a methyl group at position 2, and a carboxamide moiety at position 6 linked to a thiazol-2-yl ring. This structure combines the planar aromatic quinoline system, known for its role in medicinal chemistry (e.g., antimalarial and anticancer applications), with a thiazole group, which enhances bioactivity through hydrogen bonding and π-stacking interactions. The hydroxy and methyl substituents modulate electronic properties and solubility, while the thiazole-carboxamide linkage may influence target binding affinity .

Properties

IUPAC Name |

2-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-8-6-12(18)10-7-9(2-3-11(10)16-8)13(19)17-14-15-4-5-20-14/h2-7H,1H3,(H,16,18)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFVCDXTIDEQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline-thiazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas over palladium on carbon.

Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products

Oxidation: Formation of quinoline-6-carboxylic acid derivatives.

Reduction: Formation of aminoquinoline derivatives.

Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)quinoline-4-carboxamide (KM-4-263-3)

- Structure: Quinoline-4-carboxamide linked to a thiazole via a sulfamoylphenyl group.

- Synthesis: Prepared via HATU-mediated coupling of 4-quinolinecarboxylic acid with thiazole-2-amine, yielding 8% after purification .

- Key Differences: Substituent positions: Carboxamide at quinoline-4 (vs. 6 in the target compound). Additional sulfamoylphenyl spacer in KM-4-263-3 increases molecular weight and may reduce membrane permeability.

- Data: Property KM-4-263-3 Target Compound (Hypothetical) Yield 8% Not reported in evidence $ ^1H $-NMR (δ) 11.27 (br s, 1H), 9.02 (d) Likely distinct due to substituent positions

2-(Thiophen-2-yl)quinoline-4-carboxamide Derivatives

- Structure: Thiophene substituent at quinoline-2 position; carboxamide at position 3.

- Relevance : Demonstrates how heteroaromatic substitutions (thiophene vs. thiazole) alter electronic profiles and binding interactions .

Thiazole-Containing Carboxamides from Diverse Scaffolds

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40)

- Structure : Benzamide core with thiazole-methylthio and nitroanilineethyl groups.

- Key Differences: Benzamide scaffold (vs. The nitro group introduces strong electron-withdrawing effects, contrasting with the target’s hydroxy donor .

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Structure: Hexahydroquinoline fused with bromobenzothiazole.

- Relevance: Highlights the impact of saturation (hexahydroquinoline) on conformational flexibility and bromine’s role in halogen bonding .

Thermal and Spectral Properties

- Melting Points: Thiazole-containing compounds in exhibit melting points between 147–207°C, correlating with crystallinity and hydrogen-bonding capacity. The target’s hydroxy group may elevate its melting point relative to non-polar analogues .

- Spectral Data : $ ^1H $-NMR signals for thiazole protons (e.g., δ 7.24–6.79 in KM-4-263-3) provide a benchmark for confirming the target’s thiazole connectivity .

Research Implications and Gaps

- However, the lack of direct bioactivity data for the target limits conclusive comparisons.

- Lumping Strategy : ’s lumping approach groups compounds with similar substituents (e.g., hydroxy, methyl) for predictive modeling. This could streamline SAR studies for the target and its analogues .

Biological Activity

4-Hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a quinoline core substituted with a thiazole ring, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.32 g/mol. Its structure can be represented as follows:

The unique combination of hydroxyl and thiazole functionalities enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds within the quinoline and thiazole families often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). In vitro studies revealed that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives tested showed enhanced activity against PC-3 cells compared to other lines, suggesting selective efficacy .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 15.0 | Effective against breast cancer |

| HCT-116 | 20.5 | Moderate inhibition |

| PC-3 | 8.0 | High sensitivity observed |

The mechanism by which this compound exerts its biological effects primarily involves binding to specific active sites on target proteins, modulating their activity. The thiazole moiety is particularly noted for influencing various biochemical pathways related to cell growth and apoptosis .

Case Studies

- Anticancer Efficacy : A study published in PubMed evaluated the anticancer activity of thiazole derivatives, including this compound, revealing significant inhibition of tumor growth in xenograft models .

- Antimicrobial Screening : Another study assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The compound demonstrated potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.